5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde
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Overview
Description
5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H13BrO2 and a molecular weight of 305.18 g/mol . It is a biochemical used in various research fields, particularly in proteomics . The compound features a bromine atom at the 5th position and a 3-methylbenzyl group attached via an oxygen atom to the 2nd position of a benzaldehyde ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde typically involves the following steps:
Etherification: The attachment of the 3-methylbenzyl group to the benzaldehyde ring via an oxygen atom.
The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and etherification processes. These methods are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
Oxidation: 5-Bromo-2-[(3-methylbenzyl)oxy]benzoic acid.
Reduction: 5-Bromo-2-[(3-methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde depends on its specific application. In biochemical research, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of the 3-methylbenzyl group.
2-Bromo-5-methylbenzaldehyde: Similar structure but with the bromine and methyl groups in different positions.
5-Bromo-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of the 3-methylbenzyl group.
Uniqueness
5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde is unique due to the presence of the 3-methylbenzyl group, which can influence its reactivity and interactions with other molecules. This structural feature may confer specific properties that are advantageous in certain research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-[(3-methylphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11-3-2-4-12(7-11)10-18-15-6-5-14(16)8-13(15)9-17/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXSSKDXBLXYMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244129 |
Source
|
Record name | 5-Bromo-2-[(3-methylphenyl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301244129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
644958-94-1 |
Source
|
Record name | 5-Bromo-2-[(3-methylphenyl)methoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=644958-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-[(3-methylphenyl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301244129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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